Diethyl 5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzoyl chloride with diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Diethyl 5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of diethyl 5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: A precursor in the synthesis of the target compound.
Diethyl 5-{[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]amino}-3-methyl-2,4-thiophenedicarboxylate: Another thiophene derivative with similar structural features.
Uniqueness
Diethyl 5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the 2-ethoxyphenylcarbonyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H23NO6S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
diethyl 5-[(2-ethoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H23NO6S/c1-5-25-14-11-9-8-10-13(14)17(22)21-18-15(19(23)26-6-2)12(4)16(28-18)20(24)27-7-3/h8-11H,5-7H2,1-4H3,(H,21,22) |
InChI Key |
ZYCNBDPNPUBVPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC |
Origin of Product |
United States |
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